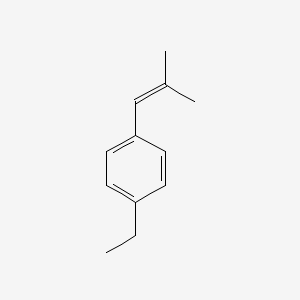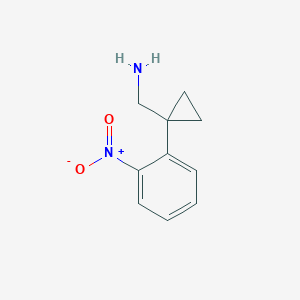
1-(Prop-1-ene-1-sulfonyl)prop-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Prop-1-ene-1-sulfonyl)prop-1-ene is an organosulfur compound characterized by the presence of a sulfonyl group attached to a propene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Prop-1-ene-1-sulfonyl)prop-1-ene typically involves the chlorination of phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) with a suitable precursor, followed by a series of reactions including bromination and cyclization . The reaction conditions often involve temperatures ranging from 20-30°C and the use of solvents such as dichloroethylene .
Industrial Production Methods
Industrial production methods for this compound are designed to be economical and scalable. These methods often utilize inexpensive reagents and mild reaction conditions to achieve high purity and yield . The process typically involves multiple steps, including chlorination, bromination, and elimination reactions, to produce the desired compound.
化学反応の分析
Types of Reactions
1-(Prop-1-ene-1-sulfonyl)prop-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates and sulfites.
Reduction: Reductive decomposition can lead to the formation of stable decomposition products.
Substitution: The sulfonyl group can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and bases. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
Major products formed from these reactions include sulfonates, sulfites, and various substituted derivatives.
科学的研究の応用
1-(Prop-1-ene-1-sulfonyl)prop-1-ene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organosulfur compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized as an additive in the production of high-performance materials, such as solid-electrolyte interphase (SEI) films in lithium-ion batteries
作用機序
The mechanism of action of 1-(Prop-1-ene-1-sulfonyl)prop-1-ene involves its interaction with molecular targets and pathways. For example, in lithium-ion batteries, the compound undergoes reductive decomposition to form stable SEI films, which enhance battery performance. The decomposition process involves the breaking of specific bonds (e.g., S–O, O–C, and S–C) and the formation of intermediate structures .
類似化合物との比較
Similar Compounds
Similar compounds to 1-(Prop-1-ene-1-sulfonyl)prop-1-ene include:
- 1,3-Propane sultone
- Ethylene sulfate
- Prop-1-ene-1,3-sultone
Uniqueness
This compound is unique due to its specific molecular structure and the resulting chemical properties. Compared to similar compounds, it has distinct reactivity and stability, making it suitable for specialized applications such as SEI film formation in batteries .
特性
分子式 |
C6H10O2S |
|---|---|
分子量 |
146.21 g/mol |
IUPAC名 |
1-prop-1-enylsulfonylprop-1-ene |
InChI |
InChI=1S/C6H10O2S/c1-3-5-9(7,8)6-4-2/h3-6H,1-2H3 |
InChIキー |
NVGVSDWIGWRUIC-UHFFFAOYSA-N |
正規SMILES |
CC=CS(=O)(=O)C=CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}(propyl)amine](/img/structure/B11743813.png)
![N-[(4-ethoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11743814.png)



![1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11743829.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine](/img/structure/B11743838.png)
![1-ethyl-3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11743845.png)
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11743846.png)

![ethyl 1-{2-cyano-2-[(dimethylamino)methylidene]acetyl}-3-methyl-1H-pyrazole-4-carboxylate](/img/structure/B11743882.png)
![N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]propanamide](/img/structure/B11743889.png)
